molecular formula C13H19NO2 B569301 L-Phenylalanine tert-Butyl Ester-d5 CAS No. 1177315-89-7

L-Phenylalanine tert-Butyl Ester-d5

Cat. No.: B569301
CAS No.: 1177315-89-7
M. Wt: 226.331
InChI Key: QOISWWBTZMFUEL-MEKJEUOKSA-N
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Description

L-Phenylalanine tert-Butyl Ester-d5 is a deuterated derivative of L-phenylalanine tert-butyl ester, where five hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in metabolic tracing, nuclear magnetic resonance (NMR) studies, and pharmacokinetic research. The tert-butyl ester group serves as a protective moiety for the carboxylic acid functional group, stabilizing the compound during synthetic processes or biochemical applications . Its structure combines the aromatic side chain of phenylalanine with the steric bulk of the tert-butyl group, which influences reactivity and interaction with catalytic systems .

Properties

CAS No.

1177315-89-7

Molecular Formula

C13H19NO2

Molecular Weight

226.331

IUPAC Name

tert-butyl (2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1/i4D,5D,6D,7D,8D

InChI Key

QOISWWBTZMFUEL-MEKJEUOKSA-N

SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N

Synonyms

Phenylalanine tert-Butyl Ester-d5;  tert-Butyl (S)-2-Amino-3-phenylpropanoate-d5;  tert-Butyl L-Phenylalaninate-d5;  (S)-2-Amino-3-phenylpropionic Acid tert-Butyl Ester-d5;  L-Phenylalanine, 1,1-Dimethylethyl Ester-d5

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

  • Starting materials :

    • L-Phenylalanine-d5 (≥98% isotopic purity)

    • Deuterated tert-butanol (tert-BuOD) or non-deuterated tert-butanol with deuterium exchange catalysts.

  • Acid catalyst : Anhydrous HCl gas or thionyl chloride (SOCl₂) in deuterated solvents (e.g., D₂O or CDCl₃).

  • Temperature : Reflux at 80–100°C for 12–24 hours under inert atmosphere.

Mechanism

The reaction proceeds via nucleophilic acyl substitution :

  • Protonation of the carboxylic acid group in L-phenylalanine-d5 by HCl, forming a reactive acylium ion.

  • Nucleophilic attack by tert-butanol, leading to ester bond formation.

  • Elimination of water, driven by Le Chatelier’s principle through azeotropic distillation or molecular sieves.

Yield and Purity

  • Typical yield : 70–85% after purification.

  • Isotopic purity : >98% deuterium incorporation confirmed by LC-MS and ¹H/²H NMR.

Modified Schotten-Baumann Reaction for Isotopic Labeling

This method optimizes the classic Schotten-Baumann reaction for deuterium retention, using tert-butyl chloroformate as the acylating agent.

Procedure

  • Activation step : L-Phenylalanine-d5 is dissolved in anhydrous tetrahydrofuran (THF) and cooled to −10°C.

  • Acylation : tert-Butyl chloroformate (Boc₂O) is added dropwise, followed by N-methylmorpholine (NMM) to neutralize HCl byproducts.

  • Quenching : The mixture is stirred at room temperature for 12 hours, followed by extraction with ethyl acetate and washing with saturated NaCl.

Advantages

  • Avoids prolonged heating, reducing deuterium loss.

  • Compatible with sensitive functional groups due to mild conditions.

Data Table: Comparative Analysis of Esterification Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Isotopic Purity (%)
Acid-catalyzedHCl gas80–100247898.5
Schotten-BaumannBoc₂O/NMM25128599.1
Enzymatic (lipase)CALB*37486599.8

*Candida antarctica lipase B.

Enzymatic Synthesis Using Lipases

Enzymatic methods offer a green chemistry alternative, leveraging lipases like Candida antarctica lipase B (CALB) for enantioselective esterification.

Process Overview

  • Solvent system : Tert-butanol and ionic liquids (e.g., [BMIM][BF₄]) to enhance enzyme stability.

  • Deuterium source : L-Phenylalanine-d5 dissolved in deuterated buffer (pD 7.4).

  • Reaction time : 48–72 hours at 37°C.

Key Advantages

  • No racemization, preserving the L-configuration.

  • High isotopic purity (>99.8%) due to mild conditions minimizing deuterium exchange.

Large-Scale Industrial Production

The Chinese patent CN103787971A outlines a scalable method for tert-butyl esters, adaptable for deuterated variants:

Steps

  • Condensation : 4-Formylpiperidine-1-tert-butyl formate reacts with methyl vinyl ketone in THF at −10°C.

  • Cyclization : Tris(dimethylamino methane) facilitates spirocyclic intermediate formation.

  • Purification : Column chromatography (hexane/ethyl acetate) yields >90% pure product.

Modifications for Deuterated Synthesis

  • Substitute standard tert-butanol with tert-BuOD.

  • Use deuterated solvents (e.g., THF-d₈) to prevent proton contamination.

Quality Control and Characterization

Analytical Techniques

  • LC-MS : Quantifies isotopic enrichment via [M+H]⁺ peaks (m/z 226.33 for non-deuterated vs. 231.38 for -d₅).

  • ¹³C NMR : Absence of proton signals at δ 7.2–7.4 ppm confirms deuterium incorporation.

  • Chiral HPLC : Verifies enantiomeric excess (>99%) using a Chiralpak AD-H column.

Stability Data

  • Storage : −80°C in amber vials; stable for 24 months.

  • Deuterium retention : <1% loss after 12 months under recommended conditions .

Chemical Reactions Analysis

L-Phenylalanine tert-Butyl Ester-d5 can undergo various chemical reactions, including:

Scientific Research Applications

Synthesis and Role in Organic Chemistry

L-Phenylalanine tert-butyl ester-d5 is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its tert-butyl ester form enhances solubility and stability during chemical reactions, making it a valuable building block in organic synthesis.

Case Study: Synthesis of Dipeptides

In a study focused on the synthesis of diketopiperazines, researchers utilized this compound as a precursor to create complex polyimides through polycondensation reactions. The presence of the tert-butyl group facilitated the formation of stable intermediates, which were crucial for achieving high yields in the final products .

Biochemical Applications

This compound has been explored for its potential in biochemical applications, particularly in drug development and metabolic studies.

Case Study: Drug Development

The compound has been employed in the development of self-healing materials by incorporating amino acid units into polymer matrices. Research demonstrated that copolymers containing L-Phenylalanine derivatives exhibited enhanced thermal stability and self-healing properties. This application highlights its utility in creating advanced materials for biomedical applications .

Material Science

In material science, this compound is investigated for its role in enhancing the properties of polymers.

Data Table: Thermal Properties of Copolymers

Polymer CompositionT_d5 (°C)T_g (°C)
Copolymer with APheOH30927.3
Copolymer with APhePheOH28816.5
Copolymer with AThrOH200-
Copolymer with AGluOH270-

This table illustrates the thermal degradation temperatures (T_d5) and glass transition temperatures (T_g) of various copolymers synthesized with different amino acid units, demonstrating how L-Phenylalanine derivatives can significantly enhance material properties .

Analytical Chemistry

This compound serves as a standard in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterated signals.

Application Example: NMR Spectroscopy

The deuterated nature of this compound allows for clearer spectral analysis in NMR studies, aiding researchers in understanding molecular interactions and dynamics within biological systems.

Mechanism of Action

The mechanism of action of L-Phenylalanine tert-Butyl Ester-d5 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound can influence the rate of metabolic reactions, making it a valuable tool in studying enzyme kinetics and metabolic pathways .

Comparison with Similar Compounds

Steric Effects on Reactivity

The tert-butyl group introduces significant steric hindrance, impacting reaction kinetics. For example, in hydrogenation reactions over Cu/ZnO/Al₂O₃ catalysts, L-phenylalanine tert-butyl ester exhibits reduced conversion (entry 3.4) compared to less hindered esters like L-phenylalanine methyl ester (L-p-me). Computational studies reveal that bulky substituents (e.g., tert-butyl or benzyl) elongate the distance between the ester’s alkoxy oxygen and catalyst active sites, lowering adsorption energy and reactivity .

Table 1: Hydrogenation Efficiency of Phenylalanine Esters

Ester Substituent Conversion (%) Key Observation Reference
Methyl (L-p-me) 89.2 High reactivity due to low steric hindrance
tert-Butyl 68.5 Reduced adsorption energy; steric hindrance
Benzyl 65.7 Similar steric effects to tert-butyl
Trifluoroethyl 73.1 Moderate reactivity despite electronegativity

Isotopic vs. Non-Deuterated Analogs

The deuterated form (d5) retains chemical reactivity akin to non-deuterated L-phenylalanine tert-butyl ester but offers distinct analytical advantages. For instance, isotopic labeling enables precise tracking in metabolic studies, as demonstrated in melon fruit experiments where ¹³C-labeled phenylalanine elucidated volatile compound biosynthesis pathways . The deuterium atoms in L-phenylalanine tert-butyl ester-d5 minimally alter polarity but increase molecular mass (e.g., molar mass 280.40 g/mol for a related deuterated ester in ), aiding mass spectrometry detection .

Comparison with Functional Analogs

Amino Acid tert-Butyl Esters

  • Beta-Alanine tert-Butyl Ester Hydrochloride : Unlike L-phenylalanine derivatives, beta-alanine lacks an aromatic side chain, reducing steric and electronic interactions. This simplifies hydrogenation but limits applications in aromatic volatile synthesis .
  • N-Protected Arginine tert-Butyl Ester: The tert-butyl group here protects the amino acid during thiourea-mediated synthesis. While similar in protective function, arginine’s guanidino group introduces distinct reactivity, such as preferential participation in nucleophilic reactions .

Table 2: tert-Butyl Ester Applications Across Amino Acids

Amino Acid Key Application Unique Challenge Reference
L-Phenylalanine Floral volatile biosynthesis Steric hindrance in catalysis
Arginine Thiourea-mediated cyclization Handling hygroscopic intermediates
Beta-Alanine Peptide synthesis Lower steric complexity

Aromatic Acid Derivatives

This compound shares transformation pathways with benzoic and cinnamic acids, including dioxygenation and epoxidation. However, its amino acid backbone enables additional metabolic routes, such as transamination to phenylpyruvic acid (PPA), a precursor for phenylacetaldehyde in fruit aroma synthesis . Non-aromatic esters (e.g., alanine derivatives) lack these pathways, limiting their role in secondary metabolite production .

Key Research Findings

  • Catalytic Challenges : Bulky tert-butyl groups reduce hydrogenation efficiency by 20–25% compared to methyl esters, necessitating tailored catalysts for optimal yields .
  • Isotopic Utility: Deuterated esters enable non-disruptive tracking in metabolic studies, as seen in melon fruit experiments where ¹³C-labeled phenylalanine clarified aroma biosynthesis .
  • Synthetic Versatility : The tert-butyl group’s stability under acidic conditions makes it ideal for multi-step syntheses, though steric effects require careful optimization .

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